molecular formula C19H17F3N2O2 B117033 SGA360 CAS No. 680611-86-3

SGA360

Cat. No.: B117033
CAS No.: 680611-86-3
M. Wt: 362.3 g/mol
InChI Key: BMIOASGFHBRKJL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

SGA360, also known as 1-allyl-3-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole or 3-(2,4-dimethoxyphenyl)-1-prop-2-enyl-7-(trifluoromethyl)indazole, is a selective modulator of the aryl hydrocarbon receptor (AhR) . AhR is a ligand-dependent transcription factor that mediates the toxicity of certain xenobiotics and polyaromatic hydrocarbons .

Mode of Action

This compound competitively binds to AhR with an IC50 of 3 µM . It represses the expression of the serum amyloid A 1 (SAA1) gene induced by IL-1β in Huh7 cells . Mechanistic studies revealed that this compound failed to induce nuclear translocation of the AhR and actually enhanced cytoplasmic localization .

Biochemical Pathways

The AhR pathway is involved in the action of this compound. Upon binding, this compound inhibits the translocation of AhR to the nucleus, thereby attenuating the expression of numerous inflammatory genes and genes known to be directly regulated by AhR . This includes the inflammatory mediators COX-2, IL-6, IL-1β, SAA3, and IL-10 .

Pharmacokinetics

The solubility of this compound in various solvents has been reported . It has a solubility of 20 mg/ml in DMF, 10 mg/ml in DMSO, and 2.5 mg/ml in ethanol . These solubility properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

This compound exhibits anti-inflammatory properties in vivo . It significantly inhibits lipopolysaccharide (LPS)-mediated endotoxic shock in a mouse model, both in terms of lethality and attenuating inflammatory signaling in tissues .

Action Environment

The action of this compound is influenced by the presence of the high-affinity AhR variant. Its anti-inflammatory activity is dependent on the expression of this variant in both acute inflammation models and cultured macrophages . Furthermore, the anti-inflammatory activity of this compound is suggested to be mediated at least in part through AhR antagonism of endogenous agonist activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

SGA360 can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications. The synthetic route typically involves the use of starting materials such as 2,4-dimethoxyphenyl, 2-propen-1-yl, and trifluoromethyl . The reaction conditions often include the use of solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the compound. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

SGA360 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-prop-2-enyl-7-(trifluoromethyl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-4-10-24-18-14(6-5-7-15(18)19(20,21)22)17(23-24)13-9-8-12(25-2)11-16(13)26-3/h4-9,11H,1,10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIOASGFHBRKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C3=C2C=CC=C3C(F)(F)F)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470214
Record name 3-(2,4-Dimethoxyphenyl)-1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680611-86-3
Record name 3-(2,4-Dimethoxyphenyl)-1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen, a 1.3 M tetrahydrofuran solution of lithium(trimethylsilyl)amide (1.26 L, 1.63 mol) was added to a cold (−15 to −10° C.) stirred solution of 3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole (0.250 kg, 0.766 mol) in tetrahydrofuran (1.66 kg, 1.87 L) and dimethylformamide (0.227 kg, 0.240 L). The addition was carried out over 40-50 min and the temperature of the reaction mixture was maintained at −15 to −10° C. during the course of the addition. The reaction mixture was then warmed to 15-20° C. over about 1 hour. Allyl bromide (0.282 kg, 0.202 L, 2.33 mol) was added over 20-30 min. The temperature of the reaction mixture was maintained at 15-25° C. for 40-50 h. Anhydrous 2B alcohol (anhydrous ethanol with 0.5 to 0.6% by weight of toluene as a denaturant, 04.08 kg, 0.500 L) was then added to the reaction mixture. The resulting solution was concentrated by distillation (under atmospheric pressure) to a volume of about 2.1 L. An additional 0.408 kg (0.500 L) of anhydrous 2B alcohol was then added to the concentrate. The resulting solution was concentrated by distillation under atmospheric pressure to a volume of about 0.95 L. The stirred concentrate was first cooled to 15-20° C. over 3 h and then to 5-10° C. over 1 h. The mixture was stirred for 2 h at 5-10° C. The product mixture (1-allyl-3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole and 2-allyl-3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole) crystallized during this period. The product was then isolated by filtration, washed with cold (5-10° C.) 2B alcohol (2×0.3 L), and dried to a constant weight under reduced pressure (≦30 mm Hg) at 40-50° C. The yield of 1-allyl-3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole was 0.18 kg (64% of theory).
Quantity
0.25 kg
Type
reactant
Reaction Step One
Quantity
1.87 L
Type
solvent
Reaction Step One
Quantity
0.24 L
Type
solvent
Reaction Step One
Quantity
0.202 L
Type
reactant
Reaction Step Two
[Compound]
Name
2B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Three
Name
lithium(trimethylsilyl)amide
Quantity
1.26 L
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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